Disodium;[4-[[[6S,9aS]-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate is a complex chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is classified as a phosphoric acid derivative and is notable for its potential therapeutic applications.
The compound is synthesized through advanced organic chemistry techniques involving various intermediates. Its synthesis and characterization have been documented in scientific literature, including studies focusing on related compounds such as pemetrexed disodium, which shares structural similarities and synthetic pathways.
This compound can be classified under:
The synthesis of disodium;[4-[[[6S,9aS]-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate typically involves multi-step organic reactions. These steps may include:
The synthesis process may utilize various catalysts and solvents to optimize yield and purity. For example, the use of dimethylformamide and anhydrous conditions has been noted to enhance the reaction efficiency in similar syntheses .
The molecular structure of disodium;[4-[[[6S,9aS]-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate features several functional groups:
The molecular formula can be represented as C₃₁H₃₃N₅O₇P₂. The compound's molecular weight and specific structural data should be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Disodium;[4-[[[6S,9aS]-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate can undergo various chemical reactions:
The stability of this compound under physiological conditions is crucial for its application in drug formulation. Studies on similar compounds suggest that careful control of pH and temperature during storage can prevent degradation .
The mechanism of action for disodium;[4-[[[6S,9aS]-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate likely involves:
Experimental data from studies on related compounds indicate that such mechanisms often involve inhibition of key enzymes involved in cancer cell proliferation.
Disodium;[4-[[[6S,9aS]-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate is expected to exhibit:
The compound may exhibit properties typical of phosphoric acid derivatives:
Disodium;[4-[[[6S,9aS]-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate has potential applications in:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2